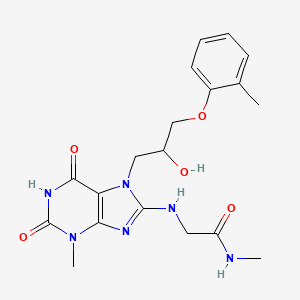
2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide” is a complex organic molecule. It contains functional groups such as hydroxyl, carbamate, and purine .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a purine ring (a type of heterocyclic aromatic organic compound), along with various other functional groups. The presence of these groups will influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.42±0.1 g/cm3 and a predicted pKa of 9.55±0.70 . These properties can influence how the compound behaves in different environments.Scientific Research Applications
Radioligand Development for A2B Adenosine Receptors
Compounds structurally related to the given chemical have been explored as selective antagonist ligands for A2B adenosine receptors, highlighting their utility in pharmacological characterization and potential therapeutic targeting. The development of specific radioligands, such as [3H]-MRE 2029-F20, demonstrates the critical role of these compounds in receptor binding studies and drug development processes, aiding in the understanding of receptor pharmacology and function (Baraldi et al., 2004).
Synthesis and Antimicrobial Activities
Analogous compounds, specifically 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. This research direction underscores the importance of structural modifications in purine derivatives for enhancing antimicrobial efficacy, offering a pathway for the development of new antimicrobial agents with potential applications in combating drug-resistant bacterial infections (Sharma et al., 2004).
Analytical Chemistry and Spectroscopy
The study of N-methylacetamide and its derivatives in analytical chemistry, particularly through infrared spectrum analysis, provides insights into the molecular structure and behavior of such compounds. Research into the IR spectrum contributions of amide bands in N-methylacetamide derivatives helps elucidate the fundamental aspects of molecular vibrations and electronic transitions, contributing to our understanding of chemical bonding and molecular interactions (Ji et al., 2020).
Green Chemistry for Drug Design
Explorations into environmentally friendly synthesis methods for potential analgesic and antipyretic compounds, including those structurally related to the provided chemical, emphasize the significance of green chemistry in drug design and discovery. Such approaches aim to minimize the environmental impact of chemical syntheses while exploring the therapeutic potentials of novel compounds, aligning with sustainable practices in pharmaceutical development (Reddy et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5/c1-11-6-4-5-7-13(11)30-10-12(26)9-25-15-16(24(3)19(29)23-17(15)28)22-18(25)21-8-14(27)20-2/h4-7,12,26H,8-10H2,1-3H3,(H,20,27)(H,21,22)(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBLVNASPSMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


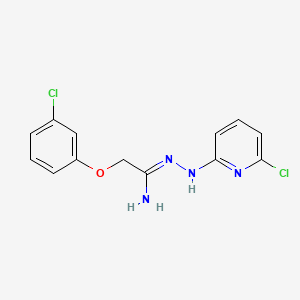
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
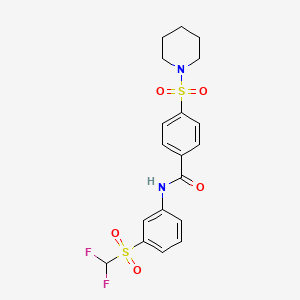
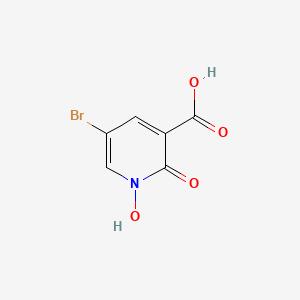
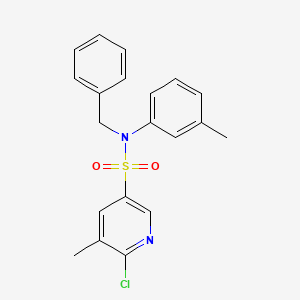
![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)

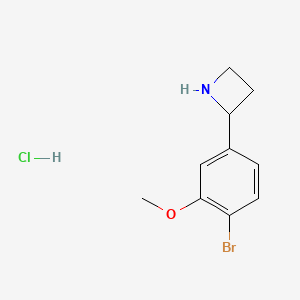

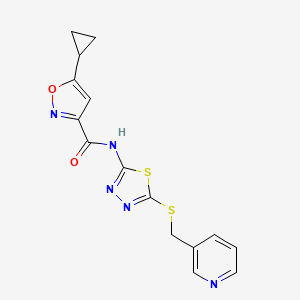
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)
